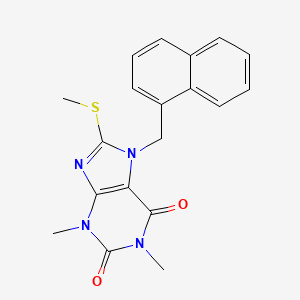
1,3-dimethyl-8-(methylthio)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-8-(methylthio)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that belongs to the purine family. This compound is characterized by a purine core structure, which is substituted with various functional groups, making it a unique and versatile molecule with a wide range of applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-8-(methylthio)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione involves several steps, starting with the construction of the purine core. The common approach includes:
Formation of the Purine Core: : The synthesis typically begins with the cyclization of appropriate starting materials, such as amidines and formamide derivatives, to form the purine ring system.
Substitution Reactions: : The next steps involve introducing the various substituents at specific positions on the purine ring. For example, alkylation reactions can be used to introduce methyl groups at the 1 and 3 positions.
Thioether Formation:
Naphthylmethyl Group Introduction: : The naphthalen-1-ylmethyl group is introduced at the 7 position via a coupling reaction, such as a Friedel-Crafts alkylation, using naphthalen-1-ylmethanol and appropriate catalysts.
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but is optimized for large-scale production. This involves:
Batch Processing: : Large-scale synthesis is often carried out in batch reactors, allowing for precise control of reaction conditions.
Catalysis: : The use of catalysts, such as Lewis acids, to facilitate specific steps and increase yield.
Purification: : Advanced purification techniques, including recrystallization and chromatography, to ensure high purity of the final product.
Chemical Reactions Analysis
1,3-dimethyl-8-(methylthio)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Types of Reactions
Oxidation: : The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : The compound can undergo reduction reactions at the naphthalen-1-ylmethyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur at the purine core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Alkyl halides, sodium hydride.
Major Products
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Reduced naphthalen-1-ylmethyl derivatives.
Substitution Products: : Various functionalized purine derivatives.
Scientific Research Applications
1,3-dimethyl-8-(methylthio)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: : Investigated for its potential as a biochemical probe to study enzyme interactions and purine metabolism.
Medicine: : Explored for its potential therapeutic properties, including its role as a precursor for drug development targeting specific biological pathways.
Industry: : Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-8-(methylthio)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione involves several molecular targets and pathways:
Enzyme Interaction: : The compound can interact with enzymes involved in purine metabolism, potentially inhibiting or modulating their activity.
Receptor Binding: : It may bind to specific receptors, altering signal transduction pathways.
Intracellular Effects: : The compound can influence cellular processes by affecting the function of key proteins and nucleic acids.
Comparison with Similar Compounds
1,3-dimethyl-8-(methylthio)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione can be compared with other purine derivatives, highlighting its uniqueness:
Similar Compounds
Theophylline: : 1,3-dimethylxanthine, used as a bronchodilator, is another purine derivative with different functional groups.
Theobromine: : 3,7-dimethylxanthine, found in cocoa, shares some structural features but has different substituents.
Uniqueness
Functional Groups:
Properties
IUPAC Name |
1,3-dimethyl-8-methylsulfanyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-21-16-15(17(24)22(2)19(21)25)23(18(20-16)26-3)11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOJXHUYRAQGFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SC)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476480-82-7 |
Source


|
| Record name | 1,3-DIMETHYL-8-(METHYLTHIO)-7-(1-NAPHTHYLMETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B2892898.png)
![2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide](/img/structure/B2892899.png)
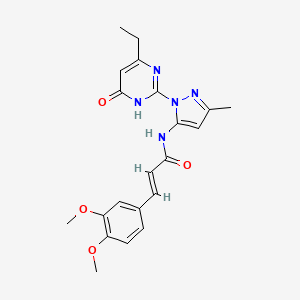

![ethyl N-[(2Z)-2-cyano-2-(1-ethoxyethylidene)acetyl]carbamate](/img/structure/B2892902.png)
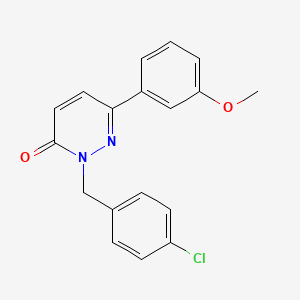
![N-[3-(Phenylmethoxymethyl)cyclobutyl]prop-2-enamide](/img/structure/B2892909.png)
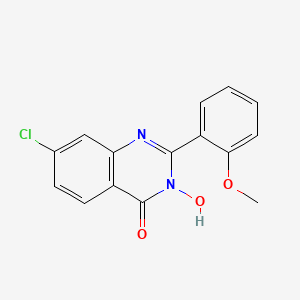
![Methyl 4'-(prop-2-enamido)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2892912.png)
![2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2892913.png)
![(Z)-ethyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2892915.png)
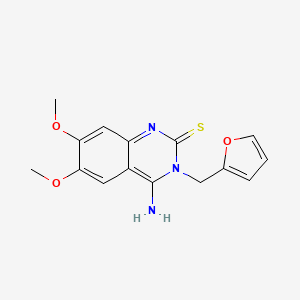
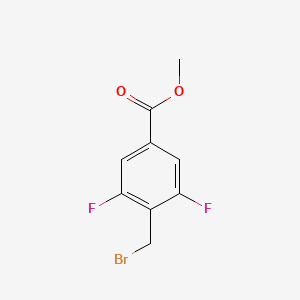
![5-{2-[CYANO(CYCLOPENTYLIDENE)METHYL]-1,3-THIAZOL-4-YL}-6-METHYL-2-(PROPYLSULFANYL)PYRIDINE-3-CARBONITRILE](/img/structure/B2892920.png)
